![molecular formula C15H23BrN2O B14802516 2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromobenzyl group and the chiral center at the 2-amino position makes it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzylamine and isopropylamine.
Formation of Intermediate: The 3-bromobenzylamine is reacted with a suitable protecting group to form an intermediate compound.
Coupling Reaction: The protected intermediate is then coupled with isopropylamine under controlled conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The chiral center at the 2-amino position can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.
N-(3-Bromobenzyl)-N-isopropylamine:
Uniqueness
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its chiral center and the presence of both amino and bromobenzyl groups
Properties
Molecular Formula |
C15H23BrN2O |
|---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3 |
InChI Key |
CQOSJXBZPZISFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


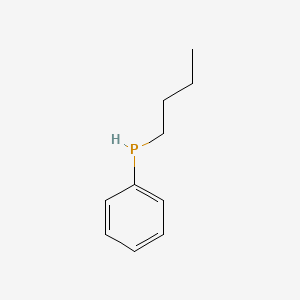
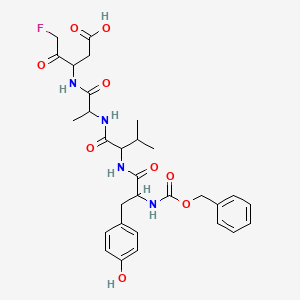
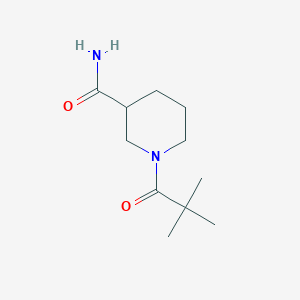
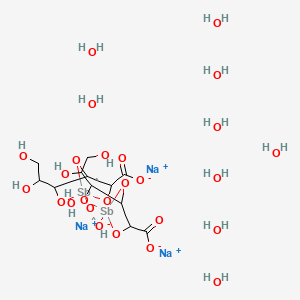
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
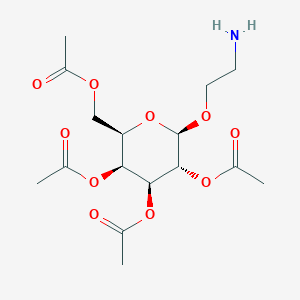
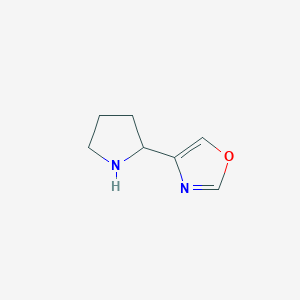
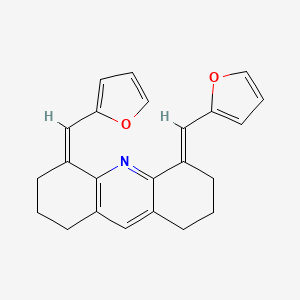
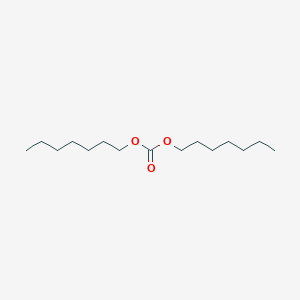

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)


![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)
